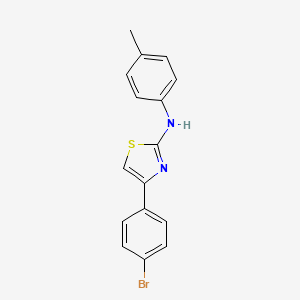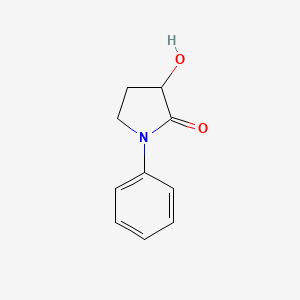![molecular formula C23H34N4S B10871971 5,5,7,7-tetramethyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B10871971.png)
5,5,7,7-tetramethyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the azabicyclo[3.2.1]octane moiety, and the final cyanation step. The reaction conditions typically involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can take place at the cyanide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanide group under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups replacing the cyanide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and antimicrobial therapy.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. Studies focus on their efficacy in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and polymer science.
Mechanism of Action
The mechanism of action of 5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE
- 5,5,7,7-TETRAMETHYL-2-{[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE
Uniqueness
The uniqueness of this compound lies in its highly branched structure and the presence of multiple functional groups. This makes it more versatile in terms of chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other compounds in its class.
Properties
Molecular Formula |
C23H34N4S |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
5,5,7,7-tetramethyl-2-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methylideneamino]-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H34N4S/c1-20(2)8-15-9-23(7,12-20)13-27(15)14-25-19-17(11-24)16-10-21(3,4)26-22(5,6)18(16)28-19/h14-15,26H,8-10,12-13H2,1-7H3/b25-14+ |
InChI Key |
KOPQVOOZGXDPKL-AFUMVMLFSA-N |
Isomeric SMILES |
CC1(CC2CC(C1)(CN2/C=N/C3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C#N)C)C |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C=NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10871893.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B10871895.png)
![(1Z)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(3,4-dimethoxyphenyl)ethanimine](/img/structure/B10871916.png)
![11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one](/img/structure/B10871919.png)

![3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine](/img/structure/B10871926.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871927.png)

![8-Ethyl-2-(4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10871932.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10871939.png)
![N'-{2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}thiophene-2-carbohydrazide](/img/structure/B10871943.png)
![2-(4-ethylpiperazin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10871948.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10871951.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-fluorobenzohydrazide](/img/structure/B10871959.png)
